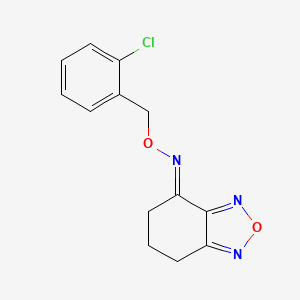![molecular formula C17H23ClN2O3S B5374529 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine](/img/structure/B5374529.png)
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine, also known as CSP-1103, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine functions as a selective blocker of the sigma-1 receptor, a protein that plays a crucial role in regulating various cellular processes, including calcium signaling, protein synthesis, and cell survival. By blocking the sigma-1 receptor, 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine can modulate neurotransmitter release and reduce inflammation, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine can reduce neuropathic pain in animal models by decreasing the release of glutamate, a neurotransmitter that plays a key role in pain signaling. 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine has also been shown to have anxiolytic and antidepressant effects by modulating the activity of the hypothalamic-pituitary-adrenal axis, a system that regulates stress response. Additionally, 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine is its selectivity for the sigma-1 receptor, which allows for more precise modulation of cellular processes. However, its potency and efficacy can vary depending on the experimental conditions, and further studies are needed to fully understand its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several potential future directions for 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine research, including its use in combination with other drugs for enhanced therapeutic effects, its application in the treatment of other neurological disorders such as Alzheimer's disease, and the development of more potent and selective sigma-1 receptor antagonists. Additionally, studies investigating the long-term effects of 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine on cognitive function and behavior are needed to fully understand its potential as a therapeutic agent.
Conclusion
In conclusion, 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine is a chemical compound that has shown promising results in various scientific research applications, particularly in the treatment of neuropathic pain, anxiety, and depression. Its selective blockade of the sigma-1 receptor allows for more precise modulation of cellular processes, although further studies are needed to fully understand its pharmacokinetics and pharmacodynamics. With its potential therapeutic applications and future directions for research, 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine is an exciting area of study in the field of neuroscience.
Méthodes De Synthèse
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine can be synthesized through a multistep process, starting with the reaction of 4-chlorobenzene sulfonamide with proline to form 1-[(4-chlorophenyl)sulfonyl]proline. This intermediate is then reacted with 4-methylpiperidine to obtain 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine.
Applications De Recherche Scientifique
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine has shown promising results in various scientific research applications, including its potential as a treatment for neuropathic pain, anxiety, and depression. Studies have also investigated its effects on cognitive function, addiction, and neuroprotection.
Propriétés
IUPAC Name |
[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3S/c1-13-8-11-19(12-9-13)17(21)16-3-2-10-20(16)24(22,23)15-6-4-14(18)5-7-15/h4-7,13,16H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCIWZLBAADWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5374481.png)
![methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate](/img/structure/B5374488.png)
![ethyl 3-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5374491.png)
![rel-(4aS,8aR)-6-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5374499.png)

![6-{2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5374509.png)
![1-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}carbonyl)-4-(hydroxymethyl)-4-azepanol](/img/structure/B5374512.png)
![{methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}acetic acid](/img/structure/B5374515.png)
![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate](/img/structure/B5374517.png)
![4-methoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5374520.png)
![1'-[(4-methylpyrimidin-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5374522.png)
![1-(1-{[6-(4-methoxypiperidin-1-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5374528.png)
![N-[1-(1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}piperidin-4-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5374537.png)
![3-(4-chlorobenzyl)-5-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5374543.png)